6-amino-2H-Indazole-2-ethanol
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Overview
Description
6-amino-2H-Indazole-2-ethanol is a heterocyclic compound that belongs to the indazole family. Indazoles are significant due to their presence in various biologically active molecules and pharmaceuticals. The compound features an indazole core with an amino group at the 6th position and an ethanol group at the 2nd position, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2H-Indazole-2-ethanol typically involves the formation of the indazole ring followed by functionalization at specific positions. One common method includes the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include solvent-free reactions or the use of environmentally friendly catalysts to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-amino-2H-Indazole-2-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.
Substitution: The amino and ethanol groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
6-amino-2H-Indazole-2-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-amino-2H-Indazole-2-ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may act as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism . This inhibition can modulate immune responses and has potential therapeutic applications in cancer and other diseases .
Comparison with Similar Compounds
Similar Compounds
6-amino-2,3-dimethyl-2H-indazole: Similar structure but with methyl groups at the 2nd and 3rd positions.
2H-indazole-2-carboxylate derivatives: Variants with carboxylate groups at the 2nd position.
Indole derivatives: Compounds with an indole core, differing in the position and type of functional groups.
Uniqueness
6-amino-2H-Indazole-2-ethanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H11N3O |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-(6-aminoindazol-2-yl)ethanol |
InChI |
InChI=1S/C9H11N3O/c10-8-2-1-7-6-12(3-4-13)11-9(7)5-8/h1-2,5-6,13H,3-4,10H2 |
InChI Key |
PLWLERLQCJUXFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN(N=C2C=C1N)CCO |
Origin of Product |
United States |
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